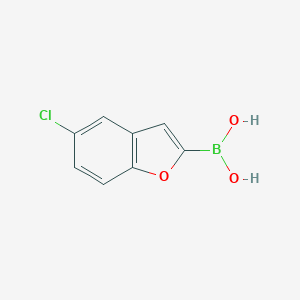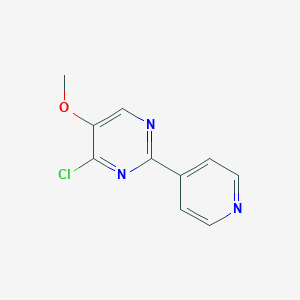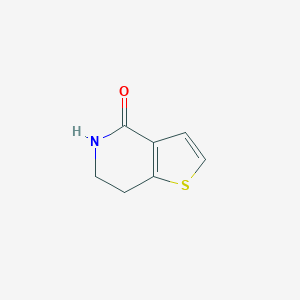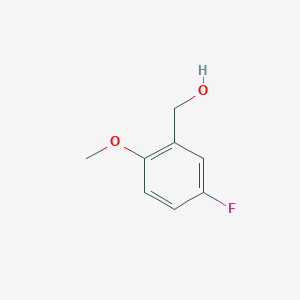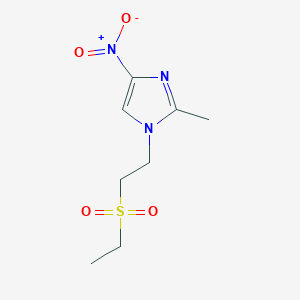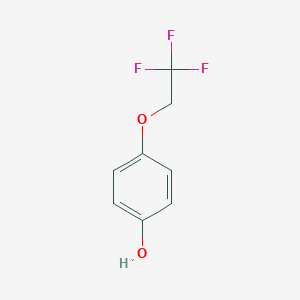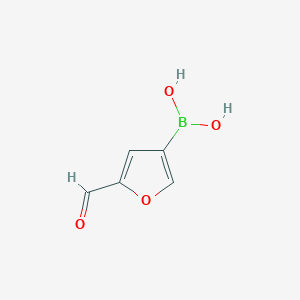
(6-Chlor-5-fluorpyridin-3-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a boronic acid derivative of the pyridine ring, which is a heterocyclic aromatic compound containing nitrogen. This compound is significant in organic chemistry and biochemistry due to its versatile applications in the synthesis of various organic molecules, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-5-fluoropyridin-3-yl)boronic acid has several scientific research applications:
Radiotracer Development: It is used in the development of radiotracers for positron emission tomography (PET), aiding in the imaging of specific receptors in the brain.
Photosensitizers for Photodynamic Therapy: The compound is used to synthesize boronated derivatives of chlorin e6, enhancing their efficacy in photodynamic therapy for cancer treatment.
Leukotriene Inhibition: It has been studied for its anti-inflammatory properties, particularly in the inhibition of leukotrienes, which are involved in inflammatory responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid typically involves the reaction of 6-chloro-5-fluoropyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions often include heating the mixture to reflux and then purifying the product through crystallization or chromatography .
Industrial Production Methods
Industrial production of (6-Chloro-5-fluoropyridin-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and alkylation using alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which have applications in pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (6-Chloro-5-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For instance, in radiotracer development, the compound binds to GABAB receptors in the brain, allowing for imaging of these receptors using PET. In photodynamic therapy, the boronated derivatives enhance the binding to albumin, increasing the efficacy of the treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the chlorine substituent.
2-Fluoro-3-pyridineboronic acid: Another fluorinated pyridine boronic acid with different substitution patterns.
4-Pyridinylboronic acid: A pyridine boronic acid with the boronic acid group at the 4-position.
Uniqueness
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in radiotracer development and photodynamic therapy.
Eigenschaften
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEKVQKALFWZHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647880 |
Source


|
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-66-7 |
Source


|
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
